molecular formula C11H8O2Se B14610792 3-(Methylselanyl)-4-phenylcyclobut-3-ene-1,2-dione CAS No. 60538-57-0

3-(Methylselanyl)-4-phenylcyclobut-3-ene-1,2-dione

Cat. No.: B14610792
CAS No.: 60538-57-0
M. Wt: 251.15 g/mol
InChI Key: GPTPGWXWXGJHAQ-UHFFFAOYSA-N
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Description

3-(Methylselanyl)-4-phenylcyclobut-3-ene-1,2-dione is a selenium-containing organic compound. Selenium compounds have garnered significant interest due to their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of selenium in organic molecules often imparts unique reactivity and biological activity, making these compounds valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a suitable precursor, such as a 1,4-diketone, under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Methylselanyl)-4-phenylcyclobut-3-ene-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.

    Reduction: The compound can be reduced to form selenides or other reduced selenium species.

    Substitution: The methylselanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenoxides, while reduction may produce selenides.

Scientific Research Applications

3-(Methylselanyl)-4-phenylcyclobut-3-ene-1,2-dione has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other selenium-containing compounds.

    Biology: The compound’s unique reactivity makes it useful for studying selenium’s role in biological systems.

    Medicine: Selenium compounds are investigated for their potential anticancer and antioxidant properties.

    Industry: The compound can be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(Methylselanyl)-4-phenylcyclobut-3-ene-1,2-dione involves its interaction with biological molecules through the selenium atom. Selenium can form strong bonds with sulfur and nitrogen atoms, which are common in biological molecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound may also generate reactive oxygen species, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Selenocysteine: An amino acid containing selenium, known for its role in enzymatic activity.

    Selenomethionine: Another selenium-containing amino acid with antioxidant properties.

    Methylselenocysteine: A compound with potential anticancer properties.

Uniqueness

3-(Methylselanyl)-4-phenylcyclobut-3-ene-1,2-dione is unique due to its cyclobutene ring structure combined with the methylselanyl group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specific research and industrial applications.

Properties

CAS No.

60538-57-0

Molecular Formula

C11H8O2Se

Molecular Weight

251.15 g/mol

IUPAC Name

3-methylselanyl-4-phenylcyclobut-3-ene-1,2-dione

InChI

InChI=1S/C11H8O2Se/c1-14-11-8(9(12)10(11)13)7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

GPTPGWXWXGJHAQ-UHFFFAOYSA-N

Canonical SMILES

C[Se]C1=C(C(=O)C1=O)C2=CC=CC=C2

Origin of Product

United States

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